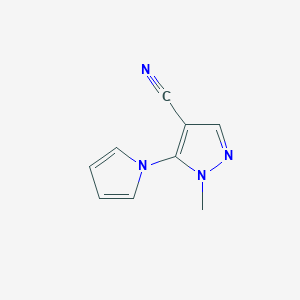

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

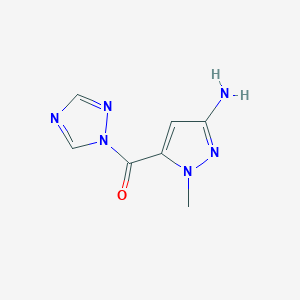

The compound “1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyrazole ring attached to a pyrrole ring via a carbon-nitrogen bond. The pyrazole ring would also have a methyl group and a nitrile group attached .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a compound involved in various chemical synthesis processes, indicating its potential for creating a range of chemical entities. It has been implicated in the unexpected formation of pyrazolopyrimidines during attempts to obtain 5-substituted tetrazoles from carbonitriles, showcasing the compound's versatility and unexpected reactivity in synthetic organic chemistry. This reactivity underscores the importance of understanding the compound's behavior under different conditions to harness its potential for creating novel chemical entities (Faria et al., 2013).

Development of Kinase Inhibitors

The compound has played a role in the development of potent kinase inhibitors. A notable example includes its derivative in the scalable synthesis of BMS-986236, a potent kinase inhibitor. This synthesis process highlighted the compound's utility in pharmaceutical chemistry, particularly in creating treatments for various diseases by inhibiting specific kinases involved in disease progression (Arunachalam et al., 2019).

Antimicrobial Activities

Research has also explored the antimicrobial activities of novel derivatives of this compound. This work has led to the successful synthesis and characterization of compounds with potential as antimicrobial agents, further expanding the application of this chemical in the medical and pharmaceutical fields by contributing to the development of new antimicrobial therapies (Al‐Azmi & Mahmoud, 2020).

Synthesis of Pyrazole Derivatives

The compound is integral to the synthesis of various pyrazole derivatives, including those with potential biological activities. Its reactivity facilitates the creation of a diverse range of pyrazole-based molecules, which could serve as key scaffolds in drug discovery and development. This versatility highlights its significance in medicinal chemistry for generating molecules with potential therapeutic applications (Mcfadden & Huppatz, 1991).

Zukünftige Richtungen

The future directions for research on “1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” could include further investigation into its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

1-methyl-5-pyrrol-1-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUNTXNTCDUUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)

![1-allyl-3-(tert-butyl)-7-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2810284.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)

![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)